molecular formula C13H25N3O B1460750 2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide CAS No. 1019457-62-5

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide

Cat. No.: B1460750
CAS No.: 1019457-62-5
M. Wt: 239.36 g/mol
InChI Key: NKOYTLXUUGTRJW-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and their role in drug design .

Biochemical Analysis

Biochemical Properties

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling cascades . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of kinase activity, which in turn affects cell cycle progression . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that it remains stable under specific conditions, but may degrade over extended periods . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments . These processes are essential for understanding the compound’s therapeutic potential and optimizing its delivery in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the use of cyclopentylacetyl chloride in the presence of a base to form the desired amide . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide has several scientific research applications:

Comparison with Similar Compounds

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-9-11-5-7-16(8-6-11)10-13(17)15-12-3-1-2-4-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYTLXUUGTRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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